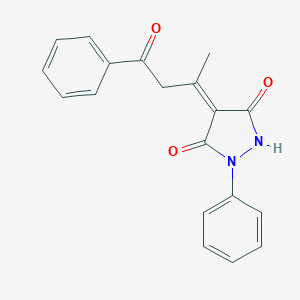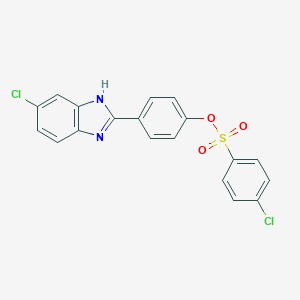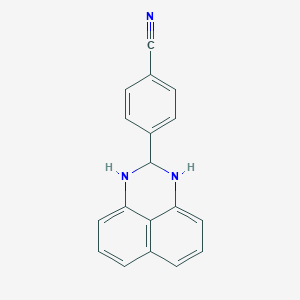
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline, also known as curcumin analog 1, is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Curcumin analog 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to be effective in reducing inflammation and oxidative stress in various animal models.
Wirkmechanismus
Target of Action
Similar pyrazole analogs have been reported to interact with diverse molecular targets, leading to a spectrum of pharmacological activities .
Mode of Action
It is suggested that the substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs . For instance, the replacement of a polar 4-hydroxyphenyl substituent in the pyrazoline nucleus for a bulky hydrophobic 1-naphthyl substituent significantly reduced the antidepressant effect .
Biochemical Pathways
Pyrazole analogs are known to impact numerous interactions at their targets, which could influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be influenced by the presence of functional groups and their positions on the pyrazole nucleus .
Result of Action
Similar pyrazole analogs have been associated with cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 for lab experiments is its low toxicity. It has been found to be safe at high doses in animal studies. Additionally, it is relatively easy and cost-effective to synthesize. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1. One potential area of study is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 is a synthetic compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The synthesis method is relatively easy and cost-effective, and the compound has low toxicity. However, it has limitations due to its poor solubility in water. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 involves the reaction of 4-hydroxybenzaldehyde and acetophenone with hydrazine hydrate in the presence of ethanol. The resulting mixture is then refluxed with phenylhydrazine to obtain the final product. The yield of this synthesis method is approximately 70%.
Eigenschaften
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-17(14-5-3-2-4-6-14)11-16(18-19)13-7-9-15(21)10-8-13/h2-10,17,21H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOJIIJKVNESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B429452.png)



![2-[3-(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B429462.png)

![Ethyl 3-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-4-carboxylate](/img/structure/B429466.png)
![4-methyl-2,6,7-triphenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B429468.png)

![3-oxo-2-[(5-oxo-3-phenyl-4,5-dihydro-4-isoxazolyl)(phenyl)methyl]-N-phenylbutanamide](/img/structure/B429471.png)
![2-[2-{3-Nitrophenyl}-1-(phenylsulfanyl)vinyl]-1,3-benzothiazole](/img/structure/B429472.png)
![3-[(3-chloro-4-methylphenoxy)methylene]-2-benzofuran-1(3H)-one](/img/structure/B429473.png)
![(5-bromo-2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B429474.png)
